1-((2-Chlorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine
CAS No.: 1448137-02-7
Cat. No.: VC7443082
Molecular Formula: C18H20ClNO5S2
Molecular Weight: 429.93
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448137-02-7 |
|---|---|
| Molecular Formula | C18H20ClNO5S2 |
| Molecular Weight | 429.93 |
| IUPAC Name | 1-(2-chlorophenyl)sulfonyl-4-(4-methoxyphenyl)sulfonylpiperidine |
| Standard InChI | InChI=1S/C18H20ClNO5S2/c1-25-14-6-8-15(9-7-14)26(21,22)16-10-12-20(13-11-16)27(23,24)18-5-3-2-4-17(18)19/h2-9,16H,10-13H2,1H3 |
| Standard InChI Key | CHVUHOYIWOOMIY-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a piperidine ring (a six-membered heterocycle with one nitrogen atom) substituted at the 1- and 4-positions with sulfonyl groups. The 1-position bears a 2-chlorophenylsulfonyl group (), while the 4-position is occupied by a 4-methoxyphenylsulfonyl moiety (). This arrangement creates a sterically crowded environment, influencing its reactivity and interactions with biological targets.
The IUPAC name, 1-(2-chlorophenyl)sulfonyl-4-(4-methoxyphenyl)sulfonylpiperidine, reflects this substitution pattern. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 429.93 g/mol | |
| CAS Registry Number | 1448137-02-7 | |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are critical for confirming its structure. The -NMR spectrum typically shows:
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A singlet for the methoxy group ( ~3.8 ppm).
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Multiplets for the piperidine protons ( 1.5–3.5 ppm).
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Aromatic proton resonances ( 6.8–7.8 ppm) corresponding to the chlorophenyl and methoxyphenyl groups.
Mass spectrometry (MS) reveals a molecular ion peak at m/z 429.93, consistent with its molecular weight.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves sequential sulfonylation of piperidine precursors (Figure 1):
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Step 1: Piperidine is treated with 2-chlorophenylsulfonyl chloride in the presence of a base (e.g., sodium carbonate) to form 1-(2-chlorophenyl)sulfonylpiperidine.
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Step 2: The intermediate undergoes a second sulfonylation with 4-methoxyphenylsulfonyl chloride under similar conditions to yield the final product.
Reaction conditions (e.g., dichloromethane as the solvent, 0–5°C temperature) are optimized to minimize side reactions.
Physicochemical Properties
| Property | Value | Method | Source |
|---|---|---|---|
| Melting Point | Not reported | DSC | |
| Solubility | Low in water; soluble in DMSO | Experimental | |
| LogP (Partition Coeff.) | ~3.2 (estimated) | Computational |
The compound’s low aqueous solubility (1 mg/mL) and moderate lipophilicity suggest limited bioavailability, necessitating formulation strategies for in vivo studies.
Biological Activity and Applications
Structure-Activity Relationships (SAR)
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Chlorophenyl Group: Enhances hydrophobic interactions with target proteins.
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Methoxyphenyl Group: Improves solubility and modulates electronic effects.
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Piperidine Ring: Conformational flexibility aids in binding to diverse biological targets.
| Parameter | Recommendation | Source |
|---|---|---|
| Storage | -20°C, desiccated | |
| Handling | Use PPE; avoid inhalation | |
| Toxicity Data | Not available |
Given the lack of toxicity studies, researchers should adhere to standard protocols for handling sulfonamide derivatives.
Future Directions
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Mechanistic Studies: Elucidate interactions with biological targets using X-ray crystallography.
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Derivatization: Introduce polar groups to improve solubility.
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In Vivo Testing: Evaluate pharmacokinetics in rodent models.
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